Potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate

Catalog No.
S1904214
CAS No.
82207-62-3
M.F
C8H17KN2O4S
M. Wt
276.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)etha...

CAS Number

82207-62-3

Product Name

Potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate

IUPAC Name

potassium;2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate

Molecular Formula

C8H17KN2O4S

Molecular Weight

276.4 g/mol

InChI

InChI=1S/C8H18N2O4S.K/c11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14;/h11H,1-8H2,(H,12,13,14);/q;+1/p-1

InChI Key

KWURIFKZTJGMFD-UHFFFAOYSA-M

SMILES

C1CN(CCN1CCO)CCS(=O)(=O)[O-].[K+]

Canonical SMILES

C1CN(CCN1CCO)CCS(=O)(=O)[O-].[K+]

Potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate, also commonly referred to as HEPES, is a widely used zwitterionic buffer in scientific research [, ]. Its properties make it particularly valuable for biological applications.

  • Buffering Capacity: HEPES is a Good's buffer, meaning it has a good buffering capacity within a specific pH range. The pKa of HEPES is typically around 7.55 at 20°C, making it useful for maintaining physiological pH (around 7.4) in biological experiments [].
  • Cell Compatibility: HEPES is minimally permeable to cell membranes, minimizing disruption to cellular processes []. This allows for the creation of stable buffer solutions for cell culture experiments.
  • Wide Range of Applications: Due to its biocompatibility and physiological pH range, HEPES finds application in various scientific research areas, including:
    • Cell and tissue culture [].
    • Enzyme assays [].
    • Protein purification [].
    • Electrophoresis studies [].

Potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate, commonly known as HEPES potassium salt, is a zwitterionic buffering agent widely used in biological and biochemical research. Its molecular formula is C₈H₁₇KN₂O₄S, and it has a molecular weight of approximately 276.39 g/mol. The compound features a piperazine ring substituted with a hydroxyethyl group and an ethanesulfonic acid moiety, contributing to its buffering capabilities in physiological pH ranges (approximately 7.2 to 7.6) .

Typical of sulfonic acids and amines:

  • Buffering Action: In aqueous solutions, it can accept or donate protons, maintaining stable pH levels which is crucial for many biochemical processes.
  • Formation of Salts: It can react with acids to form various salts, enhancing its utility in different experimental conditions.
  • Nucleophilic Substitution: The amine group in the piperazine ring can undergo nucleophilic substitution reactions, allowing for further derivatization.

HEPES potassium salt is primarily utilized as a buffering agent in cell culture and biochemical assays due to its low toxicity and minimal interference with biological systems. It stabilizes pH during enzymatic reactions and cellular processes, making it essential for:

  • Cell Culture: Maintaining optimal pH conditions for cell growth.
  • Enzyme Reactions: Providing a stable environment for enzymatic activities by preventing pH fluctuations.
  • Electrophysiological Studies: Used in solutions for patch-clamp techniques to study ion channels.

Studies have indicated that HEPES does not significantly affect cell viability or function, which is crucial for experimental accuracy .

The synthesis of Potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate typically involves the following steps:

  • Synthesis of 4-(2-hydroxyethyl)piperazine: This can be achieved through the reaction of piperazine with ethylene oxide.
  • Formation of Ethanesulfonic Acid Derivative: The next step involves the sulfonation of ethane to create ethanesulfonic acid.
  • Neutralization with Potassium Hydroxide: The ethanesulfonic acid is then neutralized with potassium hydroxide to form the potassium salt.

These methods ensure high purity and yield suitable for laboratory applications .

Research has shown that HEPES potassium salt interacts favorably with various biomolecules without significantly altering their structure or function. Interaction studies typically focus on:

  • Protein Stability: Assessing how HEPES affects protein folding and stability under different conditions.
  • Enzyme Activity: Evaluating the influence of HEPES on enzyme kinetics and reaction mechanisms.

These studies highlight its role as a non-inhibitory buffer that supports biological activity .

Potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate shares similarities with several other buffering agents, including:

Compound NameMolecular FormulaUnique Features
Sodium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonateC₈H₁₇N₂NaO₄SSodium salt variant; similar buffering capacity
N,N-Bis(2-hydroxyethyl)piperazineC₈H₁₈N₂O₂Does not contain sulfonate; used as a ligand
4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acidC₈H₁₉N₂O₄SAcid form without potassium; used for similar applications

The uniqueness of Potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate lies in its specific potassium salt form, which provides distinct solubility and ionic properties beneficial for biological systems while maintaining effective buffering capacity across physiological conditions .

Dates

Modify: 2023-08-16

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